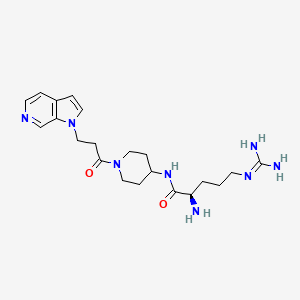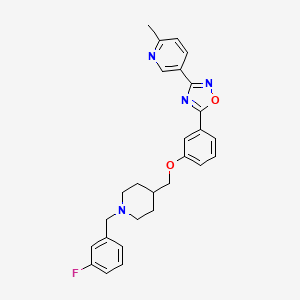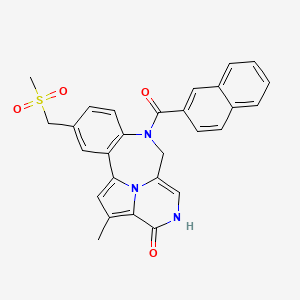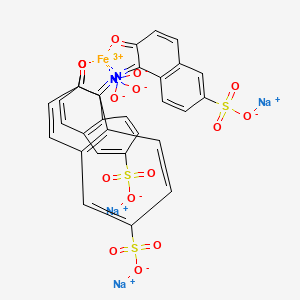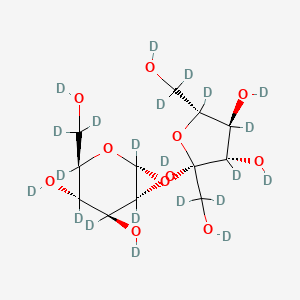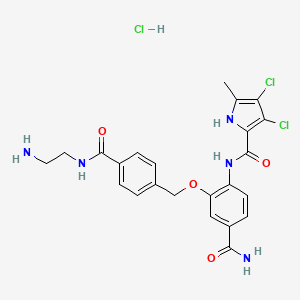
D-Mannitol-13C6,d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannitol-13C6,d8: is a stable isotope-labeled compound of D-Mannitol, a six-carbon sugar alcohol. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications. The molecular formula for this compound is [13C]6H6D8O6, and it has a molecular weight of 196.18 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannitol-13C6,d8 involves the incorporation of carbon-13 and deuterium into the D-Mannitol molecule. This can be achieved through various chemical reactions, including isotopic exchange and selective reduction processes. The specific reaction conditions depend on the desired isotopic purity and the starting materials used .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled precursors. The process includes purification steps to ensure high isotopic purity and the removal of any impurities. The final product is then characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
化学反応の分析
Types of Reactions: D-Mannitol-13C6,d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the metabolic pathways and chemical behavior of the compound in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound. These reactions often take place in anhydrous solvents.
Substitution: Substitution reactions involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include various isotopically labeled derivatives of D-Mannitol, which are used in further research and applications .
科学的研究の応用
Chemistry: D-Mannitol-13C6,d8 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of the compound in complex chemical systems .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its stable isotopic labeling provides a non-radioactive method for tracing the compound in biological systems .
Medicine: this compound is used in medical research to study drug metabolism and pharmacokinetics. Its isotopic labeling allows for accurate measurement of drug absorption, distribution, metabolism, and excretion .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and as a standard for quality control in analytical laboratories .
作用機序
D-Mannitol-13C6,d8 exerts its effects through its osmotic properties. As an osmotic diuretic, it increases the osmolarity of blood plasma, leading to the movement of water from tissues into the bloodstream. This results in reduced intracranial and intraocular pressure, making it useful in medical treatments for conditions such as cerebral edema and glaucoma . The molecular targets and pathways involved include the renal tubules and the blood-brain barrier .
類似化合物との比較
D-Mannitol-13C6: Similar to D-Mannitol-13C6,d8 but only labeled with carbon-13.
D-Sorbitol-13C6: Another six-carbon sugar alcohol labeled with carbon-13.
D-Glucose-13C6: A six-carbon sugar labeled with carbon-13.
Uniqueness: this compound is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it particularly valuable in research applications where precise tracking of the compound is required .
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
196.18 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuterio(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1D,5+1D,6+1D |
InChIキー |
FBPFZTCFMRRESA-SWBLXVAXSA-N |
異性体SMILES |
[2H][13C@]([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)([13C@@]([2H])([13C]([2H])([2H])O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



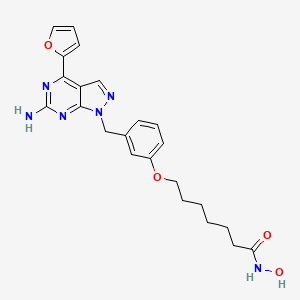
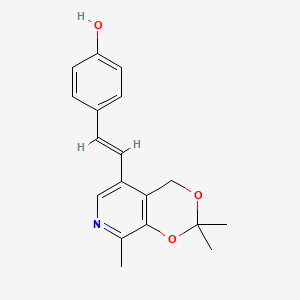
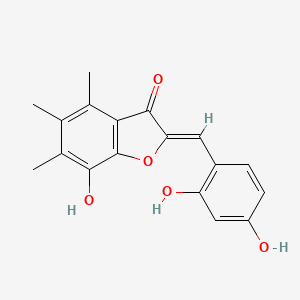

![(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B12401061.png)

